1-(5-Fluoropyridin-3-yl)ethane-1-thiol
CAS No.:
Cat. No.: VC17839615
Molecular Formula: C7H8FNS
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H8FNS |
---|---|
Molecular Weight | 157.21 g/mol |
IUPAC Name | 1-(5-fluoropyridin-3-yl)ethanethiol |
Standard InChI | InChI=1S/C7H8FNS/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3 |
Standard InChI Key | IEGLZWCXOAUKPZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC(=CN=C1)F)S |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound features a pyridine ring substituted with a fluorine atom at the 5-position and an ethane-1-thiol group at the 3-position. Key structural data include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₈FNS | |
Molecular Weight | 157.21 g/mol | |
SMILES | CC(S)c1cncc(F)c1 | |
IUPAC Name | 1-(5-Fluoropyridin-3-yl)ethane-1-thiol |
The fluorine atom induces electron-deficient characteristics in the pyridine ring, enhancing electrophilic substitution reactivity. The thiol group (-SH) provides nucleophilic functionality for conjugation reactions .
Synthesis and Reactivity
Functionalization Reactions
The thiol group participates in:
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Oxidation: Forms sulfonic acids or disulfides under oxidative conditions (e.g., H₂O₂) .
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Conjugation: Reacts with maleimides, iodoacetamides, or vinyl sulfones for bioconjugation . Example:
This reaction is critical for antibody-drug conjugate (ADC) synthesis .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) but insoluble in hexane .
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Stability: Susceptible to oxidation; requires storage under inert atmospheres at 2–8°C .
Computational Predictions
Parameter | Value | Method |
---|---|---|
LogP (Partition Coefficient) | 1.42 | XLOGP3 |
Topological Polar Surface Area | 38.91 Ų | SILICOS-IT |
Hydrogen Bond Donors | 1 | PubChem |
Applications in Research
Bioconjugation Chemistry
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Prosthetic Groups: Used for site-specific radiolabeling of cysteine residues in proteins and peptides . For example, conjugation with ¹⁸F-labeled maleimides enables PET imaging probes .
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Antibody Modification: Enhances tumor-targeting efficiency in ADCs by controlling drug-to-antibody ratios .
Agrochemical Development
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Pesticide Intermediates: Patent US8901153B2 highlights fluoropyridine-thiol derivatives as key intermediates in neonicotinoid-like insecticides targeting acetylcholine receptors .
Materials Science
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Self-Assembled Monolayers (SAMs): The thiol group anchors fluoropyridine derivatives to gold surfaces for biosensor fabrication .
Parameter | Value | Source |
---|---|---|
GHS Pictogram | Warning (GHS07) | |
Hazard Statements | H315, H319, H320 | |
Precautionary Measures | P264, P280, P305+P351+P338 |
Future Directions
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Drug Delivery Systems: Explore thiol-mediated cellular uptake mechanisms for targeted cancer therapies .
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Green Synthesis: Develop catalytic methods using Au or Pd nanoparticles to improve synthetic efficiency .
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Environmental Impact Studies: Assess biodegradation pathways to address ecotoxicity concerns .
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